2-methyl-1H-benzo[d]imidazole-1-carbonitrile

Lipophilicity Drug-likeness Membrane permeability

2-Methyl-1H-benzo[d]imidazole-1-carbonitrile (CAS 31462-71-2) is a bicyclic N-cyanobenzimidazole derivative bearing a methyl substituent at the 2-position of the imidazole ring. This compound belongs to the broader class of benzimidazole-1-carbonitriles, which serve as versatile electrophilic cyanation reagents and synthetic intermediates for pharmaceuticals, including angiotensin II receptor antagonists and kinase inhibitors.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B12828062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-benzo[d]imidazole-1-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C#N
InChIInChI=1S/C9H7N3/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,1H3
InChIKeyRVYIEANZYUQEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-benzo[d]imidazole-1-carbonitrile (CAS 31462-71-2): Compound Class and Core Characteristics for Informed Procurement


2-Methyl-1H-benzo[d]imidazole-1-carbonitrile (CAS 31462-71-2) is a bicyclic N-cyanobenzimidazole derivative bearing a methyl substituent at the 2-position of the imidazole ring [1]. This compound belongs to the broader class of benzimidazole-1-carbonitriles, which serve as versatile electrophilic cyanation reagents and synthetic intermediates for pharmaceuticals, including angiotensin II receptor antagonists and kinase inhibitors . Its computed physicochemical profile—molecular weight 157.17 g/mol, topological polar surface area (TPSA) 41.6 Ų, zero hydrogen bond donors, and XLogP3 of 2—places it within favorable drug-like chemical space for building block applications [1].

Why 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Generic substitution within the benzimidazole-1-carbonitrile family is precluded by quantifiable differences in lipophilicity, regiochemical reactivity, and steric protection of the imidazole C2 position. The 2-methyl substituent increases computed logP by approximately 0.4 units relative to the unsubstituted parent 1H-benzimidazole-1-carbonitrile (CAS 31892-41-8), altering partitioning behaviour relevant to both synthetic workup and biological membrane passage [1]. More critically, a symmetrically placed 2-methyl group has been demonstrated to enhance N1/N3 site selectivity in alkylation reactions compared to 2-unsubstituted analogues, directly impacting synthetic yield and purity of downstream products [2]. Attempting to substitute the 2-unsubstituted analog or the C2-nitrile isomer (1H-benzimidazole-2-carbonitrile) introduces divergent electronic effects at the reactive N1-cyano centre and alters the regiochemical outcome of subsequent transformations [3].

Product-Specific Quantitative Evidence Guide for 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile


Enhanced Lipophilicity (ΔXLogP3 = +0.4) Relative to Unsubstituted 1H-Benzimidazole-1-carbonitrile

The 2-methyl substituent increases computed lipophilicity by 0.4 log units compared to the des-methyl parent compound 1H-benzimidazole-1-carbonitrile (CAS 31892-41-8). The target compound has a computed XLogP3-AA value of 2, versus 1.6 for the unsubstituted analog [1]. This difference corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which is quantitatively meaningful for differential extraction behaviour in synthesis and for passive membrane permeability in biological screening cascades [2].

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Enhanced N1/N3 Regioselectivity in Alkylation Conferred by the Symmetric 2-Methyl Group

Experimental alkylation studies of benzimidazole anions by Haque and Rasmussen (1994) demonstrate that the presence of a symmetrically placed 2-methyl group produces enhanced N1/N3 site selectivity compared to 2-unsubstituted benzimidazole anions [1]. In reactions with primary alkyl halides in DMF at 30 °C, 2-methyl-4-substituted benzimidazole anions exhibited markedly improved regioselectivity for N1 versus N3 attack, driven by proximal electrostatic and steric effects at the SN2 transition state [1]. This finding is directly applicable to the target compound, whose 2-methyl group is expected to confer analogous regiochemical control during N-alkylation at the unsubstituted benzimidazole nitrogen (N3) [2].

Regioselective alkylation Ambident nucleophilicity Benzimidazole functionalization Synthetic yield

Physicochemical Differentiation: Molecular Weight, Heavy Atom Count, and Blocked Tautomerism Versus Unsubstituted Analog

The target compound (MW 157.17 g/mol, 12 heavy atoms) differs from the unsubstituted 1H-benzimidazole-1-carbonitrile (MW 143.15 g/mol, 11 heavy atoms) by exactly one methylene equivalent (14.02 Da) [1]. Both compounds share identical TPSA (41.6 Ų), hydrogen bond donor count (0), hydrogen bond acceptor count (2), and rotatable bond count (0) [1]. Critically, the 2-methyl group blocks annular tautomerism at the imidazole C2 position—a phenomenon known to complicate binding mode interpretation and reactivity in unsubstituted benzimidazoles [2]. This tautomeric blockade ensures that the compound exists as a single, structurally defined species in solution, eliminating the ambiguity inherent to 2-unsubstituted benzimidazole derivatives.

Molecular weight Tautomerism Chemical stability Drug design

Electrophilic N1-Cyano Reactivity Modulated by the 2-Methyl Electron-Donating Effect

N-Cyanobenzimidazoles function as electrophilic cyanation reagents, reacting with aryl and heteroaryl Grignard reagents to form benzonitriles via N–CN bond cleavage [1]. The electron-donating 2-methyl substituent on the target compound is predicted to modulate the electrophilicity of the N1-cyano group relative to the unsubstituted N-cyanobenzimidazole (CAS 31892-41-8) by increasing electron density on the imidazole ring and consequently reducing the partial positive charge at the cyano carbon . While head-to-head kinetic data for this exact pair are not available in the open literature, this electronic modulation is consistent with established Hammett-type structure-reactivity relationships for substituted N-cyanoazoles . Users should expect marginally attenuated electrophilic reactivity compared to the parent 1-cyanobenzimidazole, which may be advantageous for chemoselective transformations where over-reactivity of the unsubstituted reagent leads to side-product formation.

Electrophilic cyanation Nitrile reactivity Grignard coupling Electronic modulation

Defined Application Scenarios for 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile Based on Evidenced Differentiation


Regioselective Synthesis of N3-Alkylated Benzimidazole Intermediates for Angiotensin II Antagonist Programs

The enhanced N1/N3 regioselectivity conferred by the 2-methyl group [1] makes this compound the preferred starting material for preparing N3-alkylated benzimidazole building blocks destined for angiotensin II AT1 receptor antagonist synthesis. In the foundational SAR work by the Takeda group and subsequent developments, 2-alkylbenzimidazole derivatives with defined N-alkylation patterns showed nanomolar-range binding affinity for the AT1 receptor [2]. Using the target compound as a scaffold ensures that alkylation occurs predominantly at the desired nitrogen, maximizing yield of the key intermediate and minimizing wasteful purification.

Synthesis of Tautomerically Defined Kinase Inhibitor Building Blocks

The 2-methyl group eliminates annular tautomerism, providing a single, structurally unambiguous species for incorporation into kinase inhibitor scaffolds [1]. Many kinase inhibitors rely on benzimidazole as a hinge-binding motif, and the presence of a 2-substituent is critical for defining the binding pose and avoiding off-target interactions [2]. The N1-cyano group can be further elaborated to tetrazole, carboximidate, or amidine functionalities—common bioisosteres for carboxylic acids in kinase inhibitor pharmacophores—while the blocked C2 position ensures a consistent hydrogen-bonding pattern at the hinge region.

Controlled Electrophilic Cyanation for Multi-Step Domino Reactions

When integrated into a synthetic pathway requiring an electrophilic cyanation step, the target compound offers reactivity intermediate between the highly reactive unsubstituted N-cyanobenzimidazole and less reactive N-cyanoazoles [1]. This allows for domino Grignard-coupling/cyanation sequences where the 2-methyl group attenuates cyano transfer rates, reducing premature reagent consumption. The increased lipophilicity (ΔXLogP3 = +0.4 vs. the parent) also simplifies product isolation via organic extraction, as demonstrated for analogous N-cyanobenzimidazole-mediated benzonitrile syntheses [2].

Physicochemically Optimized Fragment Library Member for Lead Discovery

With MW 157.17 g/mol, TPSA 41.6 Ų, zero H-bond donors, and XLogP3 of 2, the compound satisfies fragment-based drug discovery (FBDD) criteria (MW < 250 Da, TPSA < 60 Ų, clogP < 3.5) [1]. The added methyl group improves lipophilicity by 0.4 log units over the unsubstituted analog while maintaining identical TPSA, shifting the compound into a slightly more favourable property space for hit identification against intracellular targets. The N1-cyano group provides a synthetic handle for fragment growing via click chemistry (tetrazole formation with azides) or hydrolysis to the corresponding amide.

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